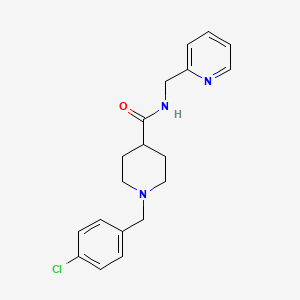
1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of certain cancer cells in vitro. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
Orientations Futures
1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has shown promising results in various scientific research studies. Future research directions for this compound include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its safety and efficacy in clinical trials. Additionally, this compound could be further studied for its potential therapeutic applications in other disease areas such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzyl chloride with N-(2-pyridinylmethyl)piperidine-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at an elevated temperature. The resulting compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been investigated for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-6-4-15(5-7-17)14-23-11-8-16(9-12-23)19(24)22-13-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYEGCVNXUBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)

![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)

![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)


![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)
![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5169611.png)
